molecular formula C10H12O3 B1591155 2-(4-Hydroxyphenyl)-2-methylpropanoic acid CAS No. 29913-51-7

2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No. B1591155
CAS RN: 29913-51-7
M. Wt: 180.2 g/mol
InChI Key: PECVBUCAGSDWKQ-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-2-methylpropanoic acid (4-HMPPA) is a naturally occurring phenolic acid found in many fruits and vegetables. It is an important intermediate in the synthesis of plant hormones, vitamins, and other important compounds. 4-HMPPA has been studied extensively in recent years due to its potential as a therapeutic agent.

Scientific Research Applications

Antioxidant Activities

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, as part of the hydroxycinnamate group, plays a significant role in plant phenylpropanoids and is known for its antioxidant activities. These compounds are prevalent in various food groups, especially in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They exhibit antioxidant properties by scavenging various radicals and acting as chain-breaking antioxidants and reducing agents. Notably, derivatives of hydroxycinnamates such as ferulic acid and caffeic acid have demonstrated potent antioxidant activity in both in vitro and in vivo systems. The antioxidant activity of these compounds, including 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, is influenced by their structural components. For instance, the presence of an ortho-dihydroxy phenyl group (catechol moiety) significantly enhances the antioxidant activity, while having three hydroxy groups does not necessarily improve the activity. The structural effects on the potency of the antioxidant activity of hydroxycinnamates, including 2-(4-Hydroxyphenyl)-2-methylpropanoic acid, are recognized and warrant further exploration to optimize the structure of these compounds for medicinal applications and the management of oxidative stress-related diseases (Shahidi & Chandrasekara, 2010), (Razzaghi-Asl et al., 2013).

Biotechnological Routes and Chemical Synthesis

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, as a hydroxycarboxylic acid, can be used in the synthesis of biodegradable polymers and serves as a feedstock for green chemistry. Biotechnological routes have been explored for the production of valuable chemicals from hydroxycarboxylic acids like 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. These processes involve the conversion of lactic acid, an important hydroxycarboxylic acid, into various chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester via chemical and biotechnological routes. The "greener" properties of these biotechnological processes suggest that they might replace chemical routes in the future, emphasizing the potential of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid in sustainable chemical production (Gao et al., 2011).

Safety And Hazards

Handle with care; avoid heat, sparks, and open flames .

  • Future Directions

    • Consider using alkyl levulinates as starting materials for new biopolymers .
  • properties

    IUPAC Name

    2-(4-hydroxyphenyl)-2-methylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12O3/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PECVBUCAGSDWKQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C1=CC=C(C=C1)O)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80564913
    Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80564913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    180.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-Hydroxyphenyl)-2-methylpropanoic acid

    CAS RN

    29913-51-7
    Record name 2-(4-Hydroxyphenyl)-2-methylpropanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80564913
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-(4-hydroxyphenyl)-2-methylpropanoic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    A solution of 28.5 g Bisphenol-A (IX) (0.12 moles) and 36.4 g acetone (0.63 moles) is pumped into a CO pressurized reactor containing 92 g HF (4.6 moles) and 10 g H2O (0.56 moles). At a starting pressure of 1530 psig and 72°-75° C., the (IX) and acetone reactants are pumped in 64 minutes to a final pressure of 1760 psig. After a total reaction time of 293 minutes, maintaining pressures of 1930-2210 psig, a 98% (IX) conversion yields 20.3 g or 44% selectivity to (I).
    Quantity
    28.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    36.4 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    10 g
    Type
    reactant
    Reaction Step Two
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Yield
    98%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    N Henning, P Falås, S Castronovo, KS Jewell, K Bester… - Water Research, 2019 - Elsevier
    Laboratory-scale experiments were conducted to investigate the (bio)transformation of the antidiabetic sitagliptin (STG) and the antihistamine fexofenadine (FXF) during wastewater …
    Number of citations: 34 www.sciencedirect.com

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